2-Acetamidothiophene-3-carboxamide

Übersicht

Beschreibung

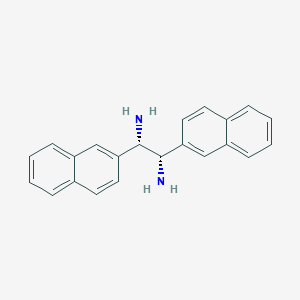

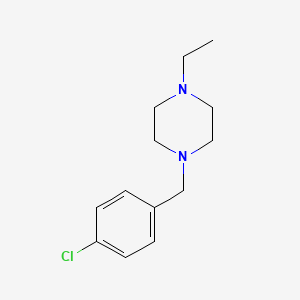

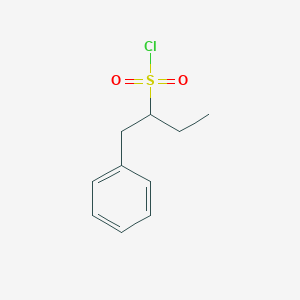

2-Acetamidothiophene-3-carboxamide is a chemical compound with the following structural formula: .

Synthesis Analysis

The synthesis of this compound involves specific chemical reactions. Researchers have explored various synthetic routes to obtain this compound. One notable study involved a high-throughput screening campaign of a commercial library, which identified this compound as a novel scaffold for developing new anti-leishmanial agents . Further chemical modifications were performed to study the structure-activity relationship (SAR).

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with an acetamido group (NHCOCH₃) attached at position 2. The carboxamide group (CONH₂) is located at position 3 of the thiophene ring. The presence of these functional groups contributes to its biological activity and interactions .

Wissenschaftliche Forschungsanwendungen

Anti-Leishmanial Agent Development

2-Acetamidothiophene-3-carboxamide has been identified as a novel scaffold for anti-leishmanial agents. A study conducted a high-throughput screening and modified this compound to assess its anti-leishmanial activity, revealing promising results against Leishmania donovani without cytotoxicity to human macrophages (Oh et al., 2014).

Applications in Peptide Synthesis

The compound has been used in the protection of carboxamide functions in peptide synthesis, demonstrating its utility in this field. It was shown to be effective when tritylated with triphenylmethanol and acetic anhydride (Sieber & Riniker, 1991).

Anticancer Activity

Derivatives of this compound have shown potential as anticancer agents. The synthesis and evaluation of various derivatives demonstrated inhibitory activity against several cancer cell lines (Atta & Abdel‐Latif, 2021).

Azomethine Derivatives for Medical Chemistry

Azomethine derivatives of this compound have been explored for their cytostatic, antitubercular, and anti-inflammatory activities. The research aimed to predict, optimize synthesis conditions, and develop analysis methods for these pharmacologically active compounds (Chiriapkin et al., 2021).

Insecticidal Activity

Certain compounds derived from this compound have exhibited higher insecticidal activity than conventional insecticides. This was demonstrated in studies targeting cowpea aphids (Abdel-Raheem et al., 2021).

Synthesis of Biologically Active Compounds

The compound has been utilized in the synthesis of a variety of biologically active compounds, including those with antimicrobial properties. This demonstrates the versatility of this compound in medicinal chemistry (Aly et al., 2011).

Antibacterial Agents and QSAR Studies

This compound derivatives have been synthesized and evaluated for their antibacterial activity. QSAR (Quantitative Structure-Activity Relationship) studies were conducted to understand the structural and physicochemical parameters influencing their activity (Desai et al., 2008).

Pharmaceutical Research

The compound has been involved in pharmaceutical research, particularly in the synthesis and analysis of azomethine derivatives with potential pharmacological properties (Chiriapkin et al., 2021).

Eigenschaften

IUPAC Name |

2-acetamidothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-4(10)9-7-5(6(8)11)2-3-12-7/h2-3H,1H3,(H2,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTVFFSGTYGONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CS1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-{1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2756654.png)

![(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2756657.png)

![3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2756658.png)

![N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2756660.png)

![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)